molecular formula C8H4ClFN2O B12967234 2-Chloro-3-cyano-6-fluorobenzamide

2-Chloro-3-cyano-6-fluorobenzamide

Cat. No.: B12967234
M. Wt: 198.58 g/mol
InChI Key: KQKNPDGUUGLRIL-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-6-fluorobenzamide is an organic compound with the molecular formula C8H4ClFN2O It is a derivative of benzamide, featuring a chlorine atom, a cyano group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyano-6-fluorobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Chloro-3-cyano-6-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyano-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyano-6-fluorobenzamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

2-chloro-3-cyano-6-fluorobenzamide

InChI

InChI=1S/C8H4ClFN2O/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H2,12,13)

InChI Key

KQKNPDGUUGLRIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C(=O)N)F

Origin of Product

United States

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